![molecular formula C14H17BrN2O B13719333 (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a cyclohexyl group, and a methanol group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methanol addition: The final step involves the addition of a methanol group to the 2-position of the benzimidazole ring, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol.
Substitution: 5-Azido-1-cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol, 5-Cyano-1-cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its benzimidazole core makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It may find use in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to the active sites of various enzymes, potentially inhibiting their function. The bromine atom and cyclohexyl group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-benzo[d]imidazole: Lacks the cyclohexyl and methanol groups, making it less hydrophobic and potentially less bioactive.
1-Cyclohexyl-1H-benzo[d]imidazole: Lacks the bromine and methanol groups, which may reduce its reactivity and binding affinity.
2-(Hydroxymethyl)-1H-benzo[d]imidazole: Lacks the bromine and cyclohexyl groups, which may affect its solubility and biological activity.
Uniqueness
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the combination of the bromine atom, cyclohexyl group, and methanol group on the benzimidazole core. This combination of functional groups can enhance its chemical reactivity, binding affinity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
(5-bromo-1-cyclohexylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H17BrN2O/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 |
Clave InChI |
SPBCUCVAUDEBHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=C(C=C(C=C3)Br)N=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



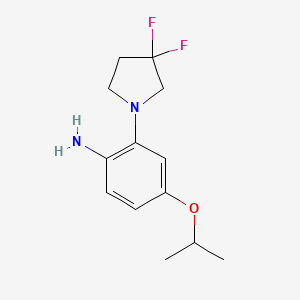

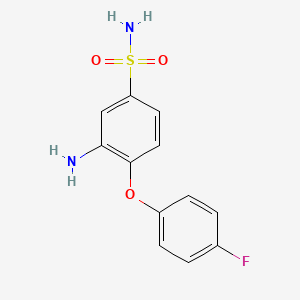
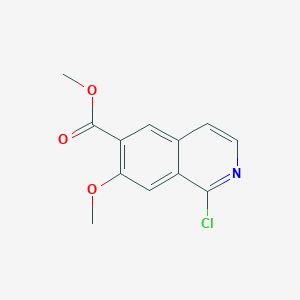
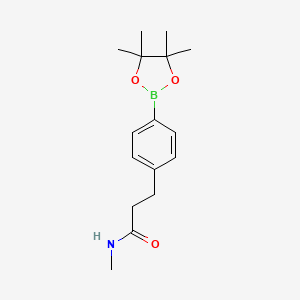
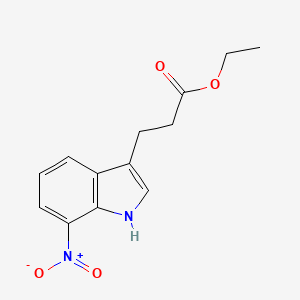
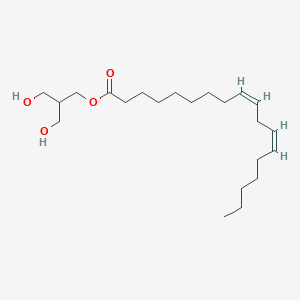
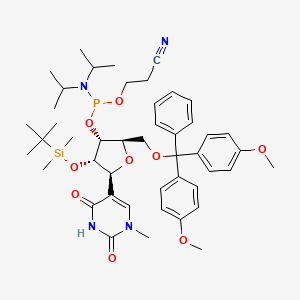
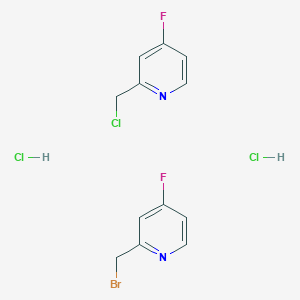
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
